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Compound of Interest

Compound Name: Methyl homoserinate

Cat. No.: B15315554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (S)-methyl homoserinate, also

known as methyl (2S)-2-amino-4-hydroxybutanoate. It serves as a comprehensive resource

covering the compound's structural and physicochemical properties, a detailed experimental

protocol for its synthesis, and expected analytical characterizations. This guide is intended for

professionals in chemical research and drug development who may use this compound as a

chiral building block or synthetic intermediate.

Chemical Identity and Structural Formula
(S)-Methyl homoserinate is the methyl ester of the non-proteinogenic amino acid L-

homoserine. The presence of a chiral center at the C2 position, along with primary amine and

primary alcohol functional groups, makes it a versatile synthon in organic chemistry, particularly

in the synthesis of peptide analogs and other complex molecules.

The structural formula is presented below:

Structural formula of L-Homoserine, the precursor to (S)-methyl homoserinate. The image
shows the carboxylic acid, which is esterified to a methyl group in the target compound.

Figure 1. Structure of L-Homoserine, the parent amino acid. In (S)-methyl homoserinate, the
carboxylic acid group (-COOH) is replaced by a methyl ester group (-COOCH₃).
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A summary of key identifiers for (S)-methyl homoserinate and its common hydrochloride salt

is provided in the table below.

Identifier Value Source

IUPAC Name
methyl (2S)-2-amino-4-

hydroxybutanoate
-

Molecular Formula C₅H₁₁NO₃ [1]

Molecular Weight
133.15 g/mol (Free Amine)

169.61 g/mol (HCl Salt)
[1]

CAS Number
210772-73-9 (Free Amine)

943654-96-4 (HCl Salt)
[2]

Canonical SMILES COC(=O)C(CCN)O [3]

InChI (HCl Salt)

InChI=1S/C5H11NO3.ClH/c1-

9-5(8)4(6)2-3-7;/h4,7H,2-

3,6H2,1H3;1H/t4-;/m0./s1

[1]

InChIKey (HCl Salt)
NDBQJIBNNUJNHA-

DFWYDOINSA-N

Physicochemical Properties
While extensive experimental data for the pure, free amine form of (S)-methyl homoserinate
is not widely published, the properties of its more stable hydrochloride salt can be inferred from

available literature and data on analogous compounds.
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Property
Expected Value /
Observation

Notes

Appearance
White to off-white solid or

powder.

Based on typical properties of

amino acid ester salts.

Melting Point (°C) Not reported.

For comparison, the related L-

Serine methyl ester

hydrochloride has a melting

point of 163 °C (decomposes).

Boiling Point (°C) Not applicable.
Expected to decompose upon

heating before boiling.

Solubility Soluble in water and methanol.
Typical for polar, low molecular

weight amine salts.

Optical Rotation [α] Not reported.

The precursor, L-homoserine

hydrochloride, has a specific

rotation [α] of -8.5° (c=2, H₂O)

[4]. The methyl ester is

expected to have a different

but also levorotatory value.

Synthesis Experimental Protocol
(S)-Methyl homoserinate is most commonly prepared as its hydrochloride salt via the direct

esterification of L-homoserine. The following protocol is adapted from a general and highly

efficient method for the synthesis of amino acid methyl esters using trimethylchlorosilane

(TMSCl) in methanol[5]. This method avoids the use of corrosive HCl gas and proceeds under

mild conditions.

General Procedure: Esterification of L-Homoserine
Materials:

L-Homoserine (1.0 eq)

Methanol (MeOH), anhydrous
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Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq), freshly distilled

Procedure:

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., nitrogen or argon), add L-homoserine (1.0 eq).

Add anhydrous methanol to the flask to form a suspension (approx. 10 mL of MeOH per

gram of L-homoserine).

Cool the suspension to 0 °C using an ice-water bath.

Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension over 10-15 minutes. The

reaction is exothermic, and the temperature should be maintained below 20 °C.

After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature.

Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino

acid is fully consumed.

Upon completion, remove the solvent and excess reagents under reduced pressure using a

rotary evaporator.

The resulting crude product, L-homoserine methyl ester hydrochloride, can be purified by

recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a

white crystalline solid.

Analytical Characterization and Expected Spectral
Data
Full experimental spectra for (S)-methyl homoserinate are not readily available in public

databases. However, based on its structure, a detailed prediction of its spectral characteristics

can be made.

¹H NMR Spectroscopy (Proton NMR)
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The expected proton NMR spectrum (in a solvent like D₂O or MeOD) will show distinct signals

corresponding to the different protons in the molecule.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

-OCH₃ (Ester) 3.7 - 3.8 Singlet (s)
Characteristic region

for methyl esters.

-CH-NH₂ (α-proton) 3.8 - 4.1 Triplet (t)
Coupled to the

adjacent CH₂ group.

-CH₂-CH- (β-protons) 1.9 - 2.2 Multiplet (m)

Diastereotopic protons

coupled to both the α-

proton and the γ-

protons.

-CH₂-OH (γ-protons) 3.6 - 3.7 Triplet (t)
Coupled to the

adjacent β-CH₂ group.

¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will show five distinct signals for each of the carbon atoms in the

molecule.
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Notes

-OCH₃ (Ester) 52 - 54
Typical for a methyl ester

carbon.

C=O (Ester Carbonyl) 170 - 175
Characteristic downfield shift

for an ester carbonyl.

-CH-NH₂ (α-carbon) 55 - 58
The carbon atom at the chiral

center.

-CH₂-CH- (β-carbon) 33 - 36 Aliphatic methylene carbon.

-CH₂-OH (γ-carbon) 58 - 61
Aliphatic methylene carbon

attached to the hydroxyl group.

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the primary amine, primary

alcohol, and ester functional groups.

Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Type

O-H Stretch (Alcohol) 3200 - 3500 (broad)
Stretching vibration of the

hydroxyl group.

N-H Stretch (Amine) 3200 - 3400 (medium)
Stretching vibrations of the

primary amine.

C-H Stretch (Aliphatic) 2850 - 3000 Stretching of sp³ C-H bonds.

C=O Stretch (Ester) 1735 - 1750 (strong)

Strong, sharp absorption

characteristic of the ester

carbonyl.

C-O Stretch (Ester/Alcohol) 1050 - 1250
Stretching vibrations of the C-

O single bonds.
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Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be observed

as its protonated molecular ion [M+H]⁺.

Ion Expected m/z Notes

[M+H]⁺ 134.08

Calculated for C₅H₁₂NO₃⁺.

High-resolution mass

spectrometry should confirm

the elemental composition.

Fragmentation Various

Common fragmentation

pathways would include the

loss of the methoxy group (-

OCH₃), the carbomethoxy

group (-COOCH₃), and water

(-H₂O).

Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the laboratory-scale synthesis and

subsequent characterization of (S)-methyl homoserinate hydrochloride, ensuring purity and

structural confirmation.
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Diagram 1. Synthetic and analytical workflow for (S)-methyl homoserinate HCl.

Applications and Relevance
(S)-Methyl homoserinate is primarily used as a chiral building block in organic synthesis. Its

bifunctional nature (amine and alcohol) allows for differential protection and subsequent

elaboration into more complex structures. It is a key intermediate in the synthesis of:

Modified Peptides: Incorporation into peptide chains to introduce non-natural side chains.

Lactone Derivatives: The side chain can be cyclized to form homoserine lactone derivatives,

which are important in quorum sensing research.

Pharmaceutical Intermediates: Serves as a precursor for various chiral molecules in drug

discovery pipelines.

This guide provides the foundational chemical knowledge required for researchers to effectively

synthesize, characterize, and utilize (S)-methyl homoserinate in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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